molecular formula C25H41N3O10 B13717076 N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester

Cat. No.: B13717076
M. Wt: 543.6 g/mol
InChI Key: QSTBSFCKUSWTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is a derivative of the amino acid lysine. It features a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in bioconjugation and PEGylation processes due to its ability to react with alcohols or amides, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester typically involves the following steps:

    Protection of the α-amine: The α-amine of lysine is protected using a Boc (tert-butoxycarbonyl) group.

    PEGylation: The ε-amine of lysine is modified with a PEG1-t-butyl ester.

    Activation with NHS ester: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) ester to facilitate conjugation with other molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of lysine are subjected to Boc protection and PEGylation.

    Purification: The product is purified using techniques such as chromatography to ensure high purity.

    Quality control: The final product undergoes rigorous quality control to meet industry standards

Chemical Reactions Analysis

Types of Reactions

N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester undergoes several types of reactions:

    Substitution reactions: The NHS ester group reacts with nucleophiles such as amines and alcohols.

    Deprotection reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the reactive amine and carboxylic acid groups.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

    Acidic conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of Boc and t-butyl ester groups.

Major Products

    Conjugated products: The primary products are conjugates formed by the reaction of the NHS ester with nucleophiles.

    Deprotected lysine derivatives: After deprotection, the compound can be further modified or used in additional reactions

Scientific Research Applications

N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other molecules.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Utilized in the production of PEGylated proteins and peptides for various industrial applications

Mechanism of Action

The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester involves:

    Conjugation: The NHS ester reacts with nucleophiles to form stable amide bonds.

    PEGylation: The PEG moiety enhances the solubility and stability of the conjugated molecules.

    Deprotection: Removal of the Boc and t-butyl ester groups exposes reactive sites for further modification

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-Lysine-NHS ester: Lacks the PEG1-t-butyl ester moiety.

    N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-NHS ester: Contains a longer PEG chain.

    N-Boc-N’-(PEG1-methyl ester)-L-Lysine-NHS ester: Features a different ester group.

Uniqueness

N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is unique due to its specific combination of protective groups and PEGylation, which provides enhanced solubility and stability, making it particularly useful in bioconjugation and drug delivery applications .

Properties

Molecular Formula

C25H41N3O10

Molecular Weight

543.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoylamino]hexanoate

InChI

InChI=1S/C25H41N3O10/c1-24(2,3)36-21(32)13-16-35-15-12-18(29)26-14-8-7-9-17(27-23(34)37-25(4,5)6)22(33)38-28-19(30)10-11-20(28)31/h17H,7-16H2,1-6H3,(H,26,29)(H,27,34)

InChI Key

QSTBSFCKUSWTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.